N-Butyl-N-(furan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(furan-2-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group and a furan ring attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(furan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of furan-2-ylamine with butyl acetate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This method utilizes microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of coupling reagents like DMT/NMM/TsO− or EDC can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(furan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted acetamides. These products can be further utilized in various chemical and industrial applications .
Scientific Research Applications
N-Butyl-N-(furan-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Butyl-N-(furan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and acetamide moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-N-(furan-2-yl)acetamide include:
- N-Butylacetamide
- N-[2-(Furan-2-yl)ethyl]acetamide
- N-(Acetylamino-furan-2-yl-methyl)-acetamide .
Uniqueness
This compound is unique due to the presence of both a butyl group and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62223-69-2 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-butyl-N-(furan-2-yl)acetamide |
InChI |
InChI=1S/C10H15NO2/c1-3-4-7-11(9(2)12)10-6-5-8-13-10/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
HLVUGVCFQJBLAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CO1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.